N-Nonylbenzene-2,3,4,5,6-D5
Overview
Description
N-Nonylbenzene-2,3,4,5,6-D5: is a deuterium-labeled derivative of nonylbenzene. This compound is characterized by the substitution of five hydrogen atoms with deuterium atoms at the 2, 3, 4, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nonylbenzene-2,3,4,5,6-D5 typically involves the deuteration of nonylbenzene. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process ensures high purity and yield of the deuterated compound, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions: N-Nonylbenzene-2,3,4,5,6-D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nonylbenzoic acid, while substitution reactions can produce bromononylbenzene or nitrononylbenzene .
Scientific Research Applications
N-Nonylbenzene-2,3,4,5,6-D5 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of N-Nonylbenzene-2,3,4,5,6-D5 involves its incorporation into various molecular pathways due to the presence of deuterium atomsThis makes it a valuable tool in studying the behavior of molecules in different environments .
Comparison with Similar Compounds
Nonylbenzene: The non-deuterated form of N-Nonylbenzene-2,3,4,5,6-D5.
N-Decylbenzene: Another alkylbenzene with a longer alkyl chain.
N-Octylbenzene: An alkylbenzene with a shorter alkyl chain.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing the compound’s pathway in metabolic studies and can also affect the compound’s chemical and physical properties, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i8D,10D,11D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXVMPBOGDCSRM-VDUBJQOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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